molecular formula C24H22FNO B594094 AM2201 N-(2-fluoropentyl) isomer CAS No. 1800102-24-2

AM2201 N-(2-fluoropentyl) isomer

Cat. No. B594094
M. Wt: 359.4
InChI Key: UYTSDBWWEGEPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AM2201 N-(2-fluoropentyl) isomer is a derivative of AM2201, a potent synthetic cannabinoid (CB) with Ki values of 1.0 and 2.6 nM for the central CB1 and peripheral CB2 receptors, respectively . This isomer differs structurally from AM2201 by having fluorine at the 2 position rather than the 5 position of the pentyl chain .


Molecular Structure Analysis

The molecular formula of AM2201 N-(2-fluoropentyl) isomer is C24H22FNO . The formal name of this compound is (1-(2-fluoropentyl)-1H-indol-3-yl) (naphthalen-1-yl)methanone . The InChi Code is InChI=1S/C24H22FNO/c1-2-8-18 (25)15-26-16-22 (20-12-5-6-14-23 (20)26)24 (27)21-13-7-10-17-9-3-4-11-19 (17)21/h3-7,9-14,16,18H,2,8,15H2,1H3 .


Physical And Chemical Properties Analysis

AM2201 N-(2-fluoropentyl) isomer has a molecular weight of 359.4 . It is soluble in acetonitrile, dichloromethane, DMF, DMSO, ethanol, and methanol .

Scientific Research Applications

  • Forensic Identification and Differentiation : Tang et al. (2017) focused on the separation and identification of fluoropentyl positional isomers of fluoro-PB-22, which are structurally related to AM2201. Their study aids forensic laboratories in identifying specific isomers in seized materials using techniques like GC-MS and NMR spectroscopy (Tang et al., 2017).

  • Metabolism and Toxicology : Chimalakonda et al. (2012) investigated the cytochrome P450-mediated oxidation of synthetic cannabinoids like AM2201. They found that these compounds form hydroxylated metabolites with significant affinity for cannabinoid receptors, contributing to our understanding of the toxicological properties of these substances (Chimalakonda et al., 2012).

  • Chemical Analysis and Differentiation of Isomers : Deruiter et al. (2018) analyzed regioisomeric cannabinoids related to AM2201, providing insights into the differentiation of similar compounds using GC-MS and GC-IR analysis. This research is crucial for accurately identifying and differentiating between various synthetic cannabinoids in forensic settings (Deruiter et al., 2018).

  • Controlled Substance Regulation : A 2016 study highlighted the placement of several synthetic cannabinoids, including compounds similar to AM2201, into Schedule I of the Controlled Substances Act. This regulatory action is crucial for understanding the legal status and control measures associated with these substances (Federal Register, 2016).

  • Neuropharmacology and Toxicity : Hoffman et al. (2016) compared the effects of synthetic cannabinoids, including AM2201, on synaptic transmission and long-term potentiation in the mouse hippocampus. This study provides insights into the potential cognitive and behavioral impairments caused by these compounds (Hoffman et al., 2016).

  • Identification Techniques for New Psychoactive Substances : Lee et al. (2019) presented a method using solid deposition gas chromatography-infra-red detection spectroscopy for identifying isomers of compounds like AM2201. This technique is significant for the accurate identification of new psychoactive substances in forensic investigations (Lee et al., 2019).

Safety And Hazards

The physiological and toxicological properties of AM2201 N-(2-fluoropentyl) isomer have not been reported . This product is intended for forensic applications and is not for human or veterinary use .

properties

IUPAC Name

[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO/c1-2-8-18(25)15-26-16-22(20-12-5-6-14-23(20)26)24(27)21-13-7-10-17-9-3-4-11-19(17)21/h3-7,9-14,16,18H,2,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTSDBWWEGEPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017312
Record name AM2201 N-(2-fluoropentyl) isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AM2201 N-(2-fluoropentyl) isomer

CAS RN

1800102-24-2
Record name AM2201 N-(2-fluoropentyl) isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
TS Torbet - 2015 - digitalcommons.fiu.edu
The aim of this study was to investigate the utility of direct analysis in real time quadrupole time-of-flight mass spectrometry and gas chromatography quadrupole time-of-flight mass …
Number of citations: 1 digitalcommons.fiu.edu
S Gwak - 2015 - digitalcommons.fiu.edu
In the new era of drug abuse, the proliferation of new psychoactive substances (NPS), commonly referred to as designer drugs or legal highs, has been a global concern. These …
Number of citations: 1 digitalcommons.fiu.edu

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